

# Technical Guide: Properties and Applications of Fmoc-Dap(Z)-OH in Peptide Synthesis

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## Compound of Interest

Compound Name: Fmoc-Dap(Z)-OH

Cat. No.: B557060

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## Introduction

**Fmoc-Dap(Z)-OH**, or  $N\alpha$ -(9-Fluorenylmethoxycarbonyl)- $N\beta$ -(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique architecture, featuring two distinct amine-protecting groups with orthogonal lability, offers synthetic chemists precise control over peptide chain elongation and side-chain modification. The Fmoc group on the  $\alpha$ -amine is base-labile, allowing for its removal at each step of peptide synthesis, while the benzyloxycarbonyl (Z or Cbz) group on the  $\beta$ -amine side chain is stable to these basic conditions. This orthogonality is instrumental in the synthesis of complex peptides, including those with branched structures, cyclic architectures, and site-specific conjugations. This technical guide provides a comprehensive overview of the properties of **Fmoc-Dap(Z)-OH**, detailed experimental protocols for its use, and visual representations of the underlying synthetic workflows.

## Core Properties of Fmoc-Dap(Z)-OH

The physical and chemical properties of **Fmoc-Dap(Z)-OH** are summarized in the tables below, providing essential data for its handling, storage, and application in peptide synthesis.

## Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>26</sub> H <sub>24</sub> N <sub>2</sub> O <sub>6</sub>	[1][2][3]
Molecular Weight	460.48 g/mol	[2]
Appearance	White to off-white powder/solid	[2][4]
CAS Number	204316-36-9	[1][2][3]
Melting Point	119 °C (predicted)	[4]
Boiling Point	723.0 ± 60.0 °C (predicted)	[4]
Density	1.320 ± 0.06 g/cm <sup>3</sup> (predicted)	[4]
pKa	3.57 ± 0.10 (predicted)	[4]

## Spectroscopic and Purity Data

Parameter	Value	Source(s)
Assay	≥95.0%	[2]
InChI Key	CDAHZCMBWKGJEC-QHCPKHFHSA-N	[1][2]
SMILES	C1=CC=C(C=C1)COC(=O)NC --INVALID-LINK-- NC(=O)OCC2C3=CC=CC=C3 C4=CC=CC=C24	[1]

## Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of **Fmoc-Dap(Z)-OH** into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis and the subsequent selective on-resin deprotection of the Z-group.

### Protocol 1: Incorporation of Fmoc-Dap(Z)-OH in Fmoc-SPPS

This protocol outlines a standard cycle for the coupling of **Fmoc-Dap(Z)-OH** to a resin-bound peptide chain.

Materials:

- **Fmoc-Dap(Z)-OH**
- Peptide synthesis grade Dimethylformamide (DMF)
- Piperidine
- Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Resin with a free N-terminal amine
- Washing solvents: Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene adducts.
- Coupling:
  - In a separate vessel, pre-activate **Fmoc-Dap(Z)-OH** (3 equivalents relative to resin loading) with a coupling agent such as HATU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.
  - Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 1-2 minutes.

- Add the activated **Fmoc-Dap(Z)-OH** solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.
- Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

## Protocol 2: On-Resin Cleavage of the Z (Cbz) Group

The Z-group can be selectively removed from the Dap side chain while the peptide remains attached to the resin, allowing for subsequent side-chain modification. This is typically achieved through catalytic transfer hydrogenation.

### Materials:

- Peptide-resin containing a Dap(Z) residue
- Palladium on carbon (Pd/C) catalyst (10%)
- Hydrogen donor: e.g., Ammonium formate ( $\text{NH}_4\text{HCO}_2$ ) or Formic acid
- Solvent: Anhydrous DMF or a mixture of DMF and isopropanol

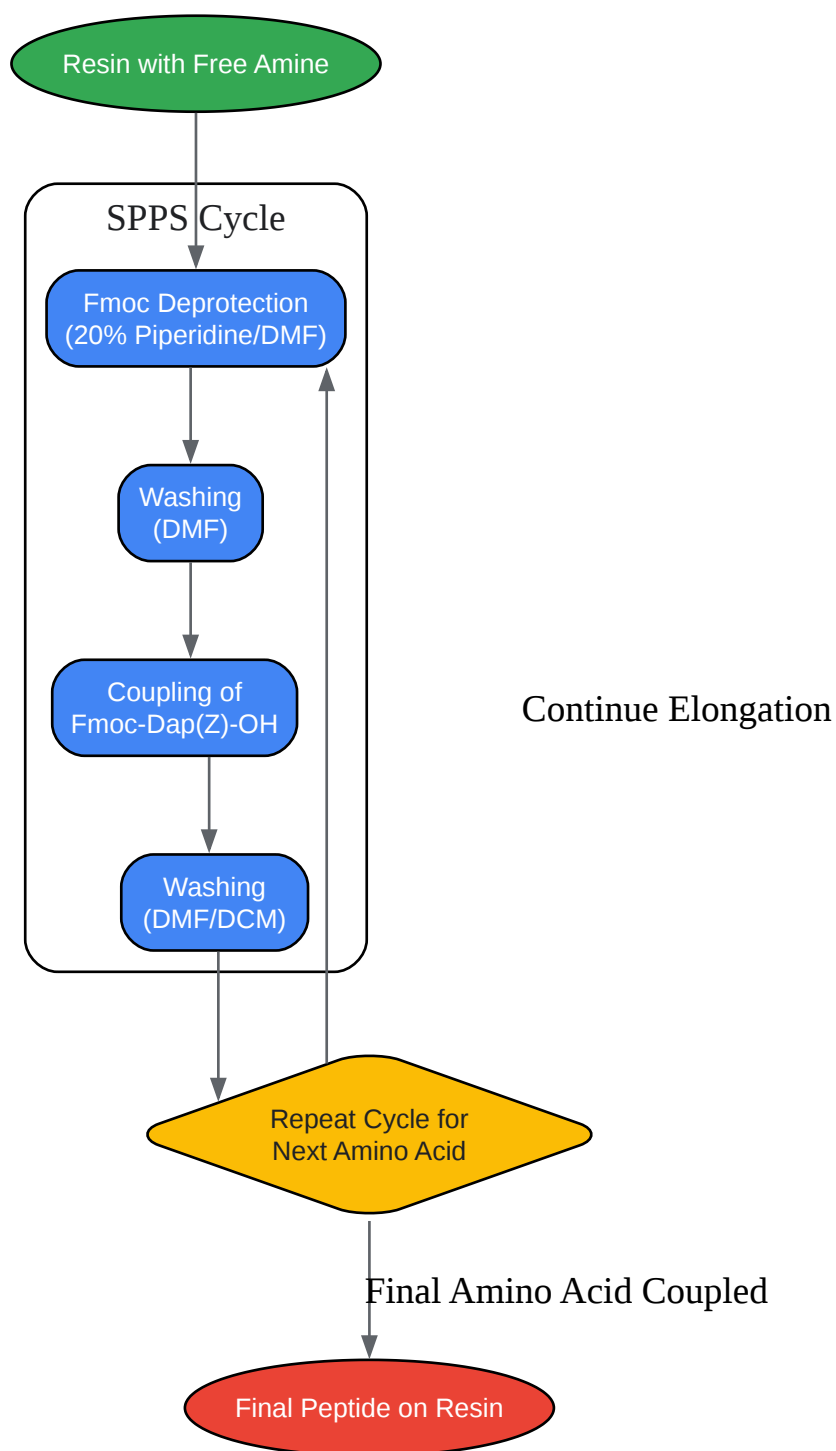
### Procedure:

- Resin Preparation: Swell the peptide-resin containing the Dap(Z) residue in the chosen solvent system within a reaction vessel suitable for agitation.
- Catalyst and Hydrogen Donor Addition:
  - Add the hydrogen donor, such as ammonium formate (10-20 equivalents relative to the peptide-resin), to the resin suspension.
  - Carefully add the Pd/C catalyst (typically 5-10 mol% relative to the peptide-resin).

- **Reaction:** Agitate the reaction mixture at room temperature. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS to observe the disappearance of the Z-protected peptide and the appearance of the deprotected peptide. Reaction times can vary from a few hours to overnight depending on the peptide sequence and reaction conditions.
- **Catalyst Removal and Washing:** Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed to avoid contamination of the final peptide.
- **Washing:** Wash the resin extensively with the reaction solvent, followed by DCM and DMF to remove all traces of the hydrogen donor and any byproducts. The resin now has a free amine on the Dap side chain, ready for further modification.

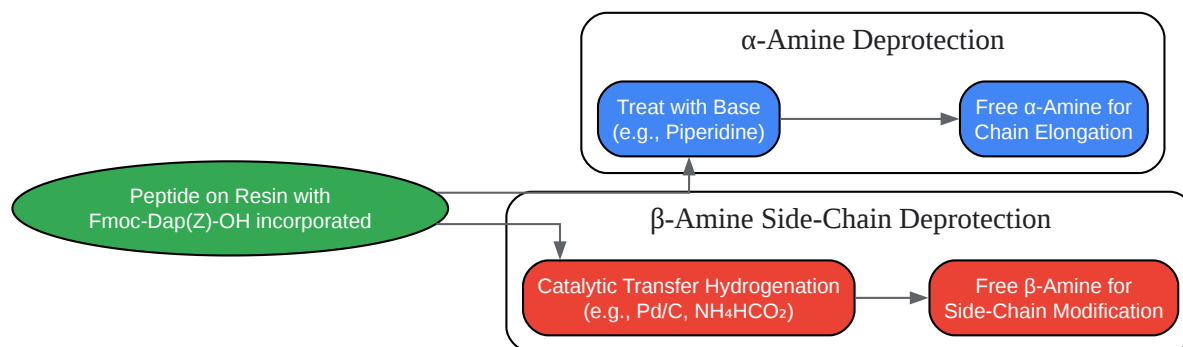
## Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of **Fmoc-Dap(Z)-OH**.



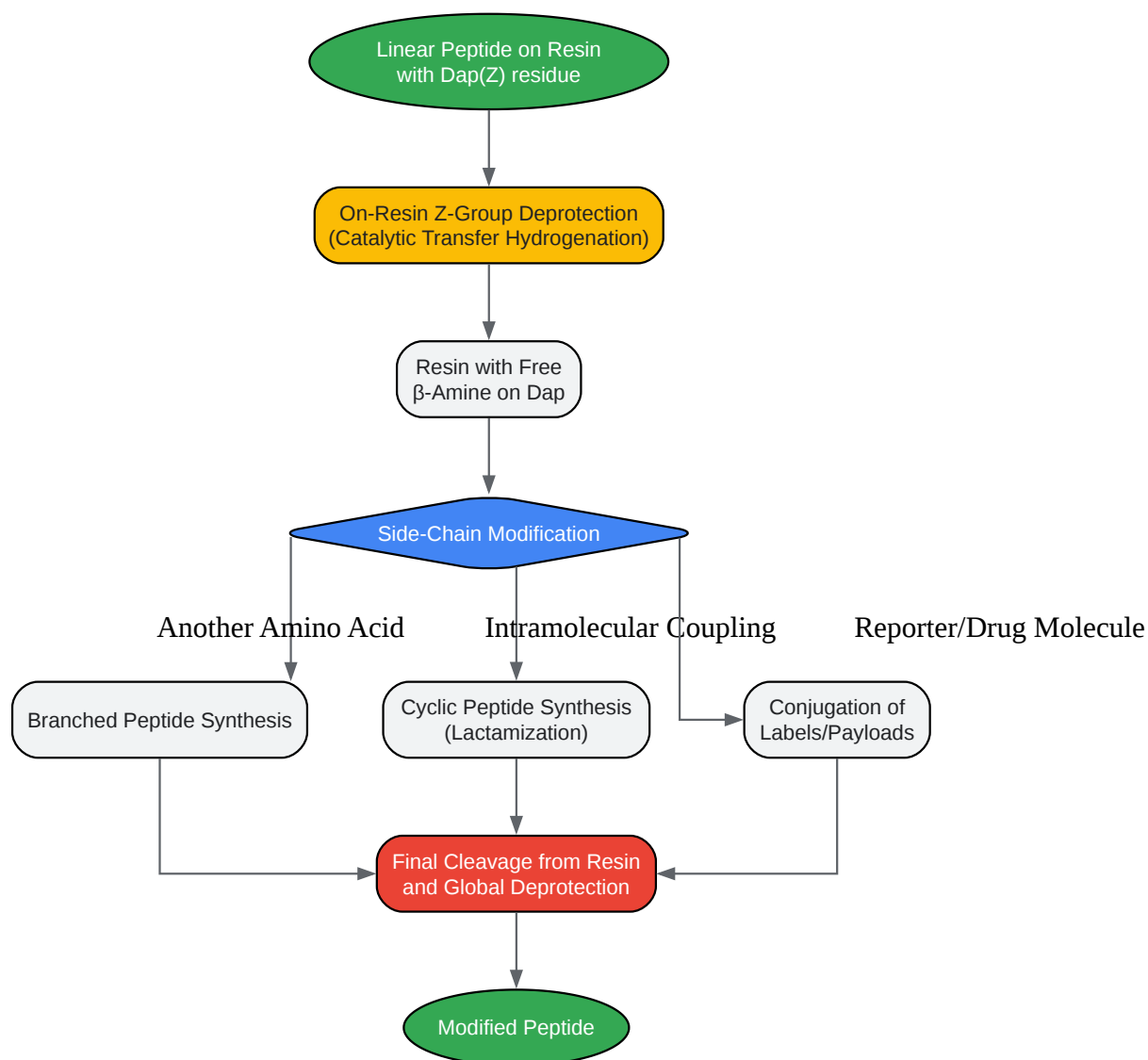
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Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating **Fmoc-Dap(Z)-OH**.



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Caption: Orthogonal deprotection strategy for **Fmoc-Dap(Z)-OH** on a solid support.



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Caption: Workflow for on-resin side-chain modification utilizing the free β-amine of Dap.

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